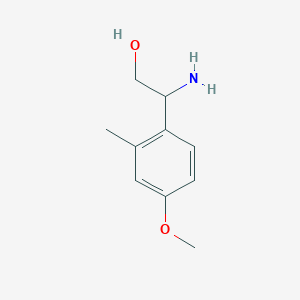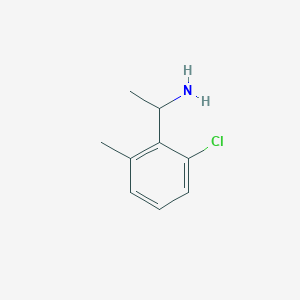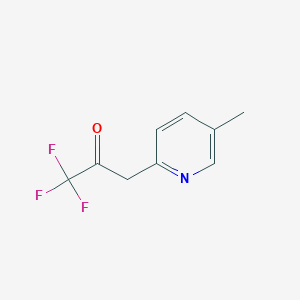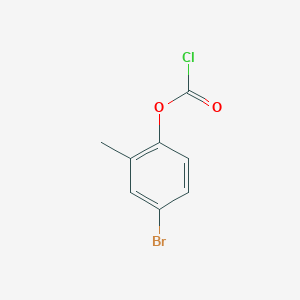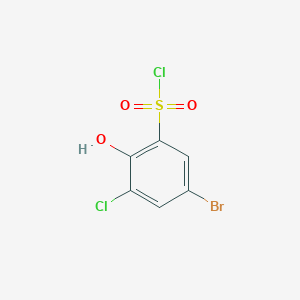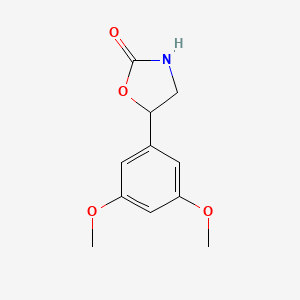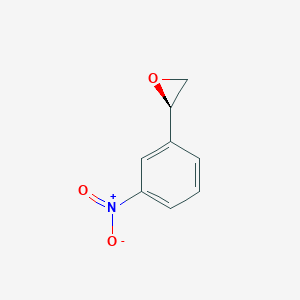![molecular formula C14H19FO3 B13612928 1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol](/img/structure/B13612928.png)
1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol is an organic compound characterized by the presence of a fluoro-substituted phenyl ring, an oxan-2-yl methoxy group, and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol typically involves multi-step organic reactions. One common approach is to start with a fluoro-substituted benzene derivative, which undergoes a series of reactions including alkylation, etherification, and reduction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: Conversion of the ethan-1-ol moiety to a corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the fluoro-substituted phenyl ring to form a more saturated compound.
Substitution: Nucleophilic substitution reactions involving the fluoro group or the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol moiety can yield 1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethanal or 1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethanoic acid.
Aplicaciones Científicas De Investigación
1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol involves its interaction with specific molecular targets. The fluoro-substituted phenyl ring can engage in π-π interactions with aromatic residues in proteins, while the oxan-2-yl methoxy group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Fluorophenyl)ethan-1-amine: Shares the fluoro-substituted phenyl ring but differs in the presence of an amine group instead of the ethan-1-ol moiety.
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine: Contains a fluoro-substituted phenyl ring and additional functional groups, making it structurally more complex.
Uniqueness
1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol is unique due to the combination of its fluoro-substituted phenyl ring, oxan-2-yl methoxy group, and ethan-1-ol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C14H19FO3 |
|---|---|
Peso molecular |
254.30 g/mol |
Nombre IUPAC |
1-[3-fluoro-4-(oxan-2-ylmethoxy)phenyl]ethanol |
InChI |
InChI=1S/C14H19FO3/c1-10(16)11-5-6-14(13(15)8-11)18-9-12-4-2-3-7-17-12/h5-6,8,10,12,16H,2-4,7,9H2,1H3 |
Clave InChI |
AIRGMSMCESATKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)OCC2CCCCO2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13612846.png)



